molecular formula C14H31N5 B13770656 1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N'-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]- CAS No. 57137-50-5

1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N'-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]-

Cat. No.: B13770656
CAS No.: 57137-50-5
M. Wt: 269.43 g/mol
InChI Key: RNSVADAHBNMOEI-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N’-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]- is a complex organic compound with a unique structure It is characterized by multiple amino groups and imine functionalities, making it a versatile molecule in various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N’-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]- typically involves the reaction of 1,2-ethanediamine with isopropylidene derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the imine bonds. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove any impurities and obtain a high-purity product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N’-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine groups back to amines.

    Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenated compounds and other electrophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imine oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemical Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its amine functionalities allow it to participate in multiple reactions, including:

  • Condensation Reactions : Used to form more complex molecules through the reaction with aldehydes or ketones.
  • Cross-Linking Agents : Acts as a hardener in epoxy resins and polymer production.

Biological Research

The compound has shown potential in biological applications, particularly in drug development and biochemistry:

  • Ligand Development : It can be modified to create ligands for various receptors, enhancing the understanding of receptor-ligand interactions.
  • Neuroprotective Studies : Research indicates that derivatives of this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Material Science

In material science, this compound is utilized for:

  • Polymer Modification : Enhancing the properties of polymers through amine functionalization.
  • Coatings and Adhesives : Its reactivity allows for the development of durable coatings and adhesives with improved performance characteristics.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of derivatives of 1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N'-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]- on neuronal cell cultures. The results indicated a significant reduction in oxidative stress markers when treated with these derivatives, suggesting potential therapeutic applications in conditions like Alzheimer's disease.

Case Study 2: Polymer Development

Another research project focused on using this compound as a cross-linking agent in epoxy resins. The study demonstrated that incorporating this amine into the resin formulation improved mechanical properties and thermal stability, making it suitable for high-performance applications in aerospace and automotive industries.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N’-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]- involves its interaction with various molecular targets. The imine groups can form reversible covalent bonds with nucleophiles, while the amino groups can participate in hydrogen bonding and coordination with metal ions. These interactions enable the compound to modulate biological pathways and chemical reactions effectively.

Comparison with Similar Compounds

Similar Compounds

    1,2-Ethanediamine, N-(2-aminoethyl)-: This compound has similar structural features but lacks the imine functionalities.

    1,2-Ethanediamine, N-methyl-: This compound has a methyl group instead of the isopropylidene group.

    1,2-Ethanediamine, N,N-dimethyl-: This compound has two methyl groups attached to the nitrogen atoms.

Uniqueness

1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N’-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]- is unique due to its multiple imine and amino groups, which provide a versatile platform for various chemical reactions and applications. Its ability to form stable complexes with metal ions and participate in multiple types of reactions sets it apart from other similar compounds.

Biological Activity

1,2-Ethanediamine derivatives, particularly those with complex substituents like N-[2-[(1-methylethylidene)amino]ethyl]-N'-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]- are of significant interest in biological and pharmaceutical research. This compound exhibits various biological activities that may have implications in drug development and therapeutic applications.

  • Molecular Formula : C₁₀H₂₆N₄
  • Molecular Weight : 202.340 g/mol
  • Density : 0.896 g/cm³
  • Boiling Point : 258.6ºC

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Properties

Recent studies have shown that certain derivatives of 1,2-ethanediamine exhibit antimicrobial activity against a range of pathogens. For instance, compounds similar to the one have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic processes.

2. Anticancer Activity

Research indicates that some 1,2-ethanediamine derivatives possess anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. For example, studies on structurally related compounds have shown promising results in inhibiting tumor growth in vitro and in vivo.

3. Neuroprotective Effects

Certain derivatives have been investigated for their neuroprotective effects. They may enhance neuronal survival in models of neurodegenerative diseases by reducing oxidative stress and inflammation. This neuroprotection is crucial for developing treatments for conditions like Alzheimer's disease.

Case Studies

Several case studies highlight the biological potential of similar compounds:

  • Case Study 1 : A study published in the Journal of Medicinal Chemistry evaluated a series of 1,2-ethanediamine derivatives for their anticancer activity. The lead compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting significant potential for further development.
  • Case Study 2 : Research published in Antimicrobial Agents and Chemotherapy reported on the antimicrobial efficacy of a related compound against Methicillin-resistant Staphylococcus aureus (MRSA). The compound showed a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics.

Data Tables

Biological ActivityEffectivenessReference
AntimicrobialEffectiveAntimicrobial Agents
AnticancerIC50 < 10 µMJournal of Medicinal Chemistry
NeuroprotectiveSignificantNeuroscience Letters

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing this branched polyamine compound, and how can reaction yields be optimized?

  • Methodological Answer : The compound’s synthesis typically involves multi-step reactions. A common approach for similar ethylenediamine derivatives includes:

  • Step 1 : Condensation of primary amines (e.g., 2-aminoethylamine) with ketones (e.g., acetone) to form Schiff base intermediates (methylethylidene groups) .
  • Step 2 : Sequential alkylation or coupling reactions to introduce ethylenediamine backbones. Catalysts like palladium or copper complexes may enhance coupling efficiency .
  • Optimization : Yields depend on solvent polarity (e.g., DMF for polar intermediates), temperature control (60–80°C for imine formation), and stoichiometric ratios (1:1.2 amine:electrophile) .
  • Validation : Monitor intermediates via TLC and characterize final products using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR identifies proton environments (e.g., imine protons at δ 7.5–8.5 ppm, methyl groups at δ 1.2–1.5 ppm). 13^13C NMR confirms carbonyl (C=O) and imine (C=N) bonds .
  • FTIR : Detect N-H stretches (3200–3400 cm1^{-1}) and C=N vibrations (1640–1680 cm1^{-1}) .
  • Mass Spectrometry : HRMS (ESI+) verifies molecular ion peaks and fragmentation patterns .
  • HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) for purity assessment .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Hazards : Potential skin/eye irritant (GHS Category 2) and respiratory sensitizer. Use fume hoods and avoid dust formation .
  • PPE : Nitrile gloves, lab coats, and safety goggles. For spills, neutralize with inert adsorbents (e.g., vermiculite) .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes. Seek medical attention if irritation persists .

Advanced Research Questions

Q. How does solvent choice influence the compound’s coordination behavior in metal-ligand complexes?

  • Methodological Answer :

  • Polar Solvents (e.g., DMSO, MeOH): Enhance ligand solubility but may compete for metal-binding sites, reducing complex stability.
  • Nonpolar Solvents (e.g., toluene): Favor neutral ligand-metal adducts but limit ionic interactions .
  • Experimental Design :
  • Conduct UV-Vis titration (e.g., Cu2+^{2+} complexes at λ = 600–800 nm) in varying solvents.
  • Compare stability constants (KstabK_{stab}) via Job’s plot analysis .

Q. What computational methods are suitable for modeling the compound’s electronic structure and reactivity?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate HOMO-LUMO gaps, predicting nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in water or DMSO to correlate with experimental NMR shifts .
  • Validation : Compare computed IR spectra (e.g., C=N stretches) with experimental FTIR data .

Q. How can in vitro assays evaluate the compound’s bioactivity, and what controls are essential?

  • Methodological Answer :

  • Assays :
  • Antimicrobial : Broth microdilution (MIC against E. coli or S. aureus), with ampicillin as a positive control .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition with donepezil as reference) .
  • Controls : Include vehicle (DMSO <1%) and negative (untreated cells) controls. Validate cytotoxicity via MTT assay .

Properties

CAS No.

57137-50-5

Molecular Formula

C14H31N5

Molecular Weight

269.43 g/mol

IUPAC Name

N'-[2-(propan-2-ylideneamino)ethyl]-N-[2-[2-(propan-2-ylideneamino)ethylamino]ethyl]ethane-1,2-diamine

InChI

InChI=1S/C14H31N5/c1-13(2)18-11-9-16-7-5-15-6-8-17-10-12-19-14(3)4/h15-17H,5-12H2,1-4H3

InChI Key

RNSVADAHBNMOEI-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCNCCNCCNCCN=C(C)C)C

Origin of Product

United States

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